molecular formula C18H21N5O4 B2485266 6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione CAS No. 2415534-97-1

6-[5-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B2485266
CAS No.: 2415534-97-1
M. Wt: 371.397
InChI Key: ARCPEYOZZQJIFD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole and pyrimidine rings are aromatic, which could contribute to the stability of the molecule. The cyclopropyl group and the pyrrolo[3,4-c]pyrrole ring could introduce some strain into the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxyl group could be involved in acid-base reactions, the oxazole ring could undergo electrophilic aromatic substitution, and the pyrimidine-2,4-dione moiety could participate in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxyl group could make the compound acidic, and the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .

Properties

IUPAC Name

6-[5-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-21-16(24)5-15(19-18(21)26)22-6-11-8-23(9-12(11)7-22)17(25)13-4-14(27-20-13)10-2-3-10/h4-5,10-12H,2-3,6-9H2,1H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCPEYOZZQJIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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